2,2-Dichloro-3-oxobutyryl chloride

Process Chemistry Chlorination Lewis Acid Catalysis

2,2-Dichloro-3-oxobutyryl chloride (also named 2,2-dichloroacetoacetyl chloride) is a trifunctional C4 building block bearing an acyl chloride, a ketone, and a gem‑dichloro-substituted α‑carbon. With a molecular formula of C4H3Cl3O2 and a molecular weight of 189.42 g/mol, it is a colorless to pale yellow liquid that serves as a key intermediate in the synthesis of heterocyclic agrochemicals and pharmaceuticals.

Molecular Formula C4H3Cl3O2
Molecular Weight 189.42 g/mol
CAS No. 83742-29-4
Cat. No. B12661553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-3-oxobutyryl chloride
CAS83742-29-4
Molecular FormulaC4H3Cl3O2
Molecular Weight189.42 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)Cl)(Cl)Cl
InChIInChI=1S/C4H3Cl3O2/c1-2(8)4(6,7)3(5)9/h1H3
InChIKeyVZAAUKXTLDGLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-3-oxobutyryl chloride (CAS 83742-29-4): Core Properties, Industrial Role, and Procurement Context


2,2-Dichloro-3-oxobutyryl chloride (also named 2,2-dichloroacetoacetyl chloride) is a trifunctional C4 building block bearing an acyl chloride, a ketone, and a gem‑dichloro-substituted α‑carbon [1]. With a molecular formula of C4H3Cl3O2 and a molecular weight of 189.42 g/mol, it is a colorless to pale yellow liquid that serves as a key intermediate in the synthesis of heterocyclic agrochemicals and pharmaceuticals [2]. Its unique substitution pattern enables transformations that cannot be replicated by unsubstituted acetoacetyl chloride or mono‑chlorinated analogues, making it a strategic procurement choice for R&D and scale‑up programs targeting dichlorinated building blocks.

Why 2,2-Dichloro-3-oxobutyryl chloride Cannot Be Replaced by Unsubstituted or Mono‑Chlorinated Acetoacetyl Chlorides


Standard chlorination of acetyl chloride predominantly yields chloroacetyl chloride and dichloroacetyl chloride; the 2,2‑dichloroacetoacetyl skeleton is formed only when a Lewis‑acid catalyst (e.g., AlCl₃ or AlBr₃) is employed, reaching selectivities up to 73 % [1]. Unsubstituted acetoacetyl chloride (3‑oxobutyryl chloride) lacks the gem‑dichloro group that is essential for the insecticidal activity of downstream derivatives such as methyl α‑[N‑(2,2‑dichloro‑3‑oxobutyryl)‑2,6‑xylidino]propionate, which shows high efficacy against Phycomycetes blights even at low application rates [2]. Consequently, substituting with non‑dichlorinated or mono‑chlorinated analogues compromises both synthetic access to the target scaffold and the biological performance of the final product.

Quantitative Differentiation of 2,2-Dichloro-3-oxobutyryl chloride Against the Closest Comparators


Catalytic Dichlorination Selectivity: 2,2-Dichloroacetoacetyl chloride vs. Chloroacetyl/Dichloroacetyl Chloride

In the chlorination of acetyl chloride, the use of AlCl₃ or AlBr₃ as Lewis‑acid catalysts directs the reaction toward 2,2‑dichloroacetoacetyl chloride (DCAAC) with a selectivity of 73 %, whereas conventional uncatalyzed or iodine‑catalyzed chlorination yields exclusively chloroacetyl chloride (CAC) and dichloroacetyl chloride (DCAC) with no detectable DCAAC [1]. This head‑to‑head comparison demonstrates that the targeted dichloro‑oxobutyryl scaffold cannot be obtained via standard chlorination routes.

Process Chemistry Chlorination Lewis Acid Catalysis

Downstream Fungicidal Potency: 2,2-Dichloro-3-oxobutyryl Derivative vs. Non‑Specific Haloacetanilide Baseline

The haloacetanilide patent JPS577454A explicitly exemplifies methyl α‑[N‑(2,2‑dichloro‑3‑oxobutyryl)‑2,6‑xylidino]propionate and reports that compounds of the series exhibit high controlling effects against Phycomycetes blights, including potato late blight, with increased activity even when diluted and effective control with a small dose [1]. While quantitative ED₅₀ values are not disclosed, the structural requirement for the 2,2‑dichloro‑3‑oxobutyryl moiety is emphasized; mono‑chlorinated or non‑chlorinated acetoacetyl analogues are not claimed as preferred embodiments.

Fungicide Phycomycetes Structure–Activity Relationship

Unique Downstream Product Scope: 1,1-Dichloroacetone and Insecticidal Esters/Amides

US4404149A teaches that 2,2‑dichloroacetoacetyl chloride is a new raw material specifically for manufacturing 2,2‑dichloroacetoacetic acid and its esters and amides, as well as 1,1‑dichloro acetone, which are used in preparing insecticides [1]. In contrast, unsubstituted acetoacetyl chloride is not reported to yield 1,1‑dichloro acetone, and dichloroacetyl chloride cannot serve as a precursor to the acetoacetyl framework. This product portfolio establishes a unique application space that cannot be served by any single alternative acyl chloride.

Insecticide Intermediate 1,1-Dichloroacetone Acetoacetic Acid Derivatives

Priority Application Scenarios for 2,2-Dichloro-3-oxobutyryl chloride in Industrial and Academic Procurement


Agrochemical Discovery: Synthesis of Fungicidal Haloacetanilides Targeting Phycomycetes

The 2,2‑dichloro‑3‑oxobutyryl moiety is explicitly claimed in haloacetanilide fungicides active against potato late blight and related oomycete diseases [1]. Research teams building libraries of acetoacetate‑derived fungicides can use 2,2‑dichloro‑3‑oxobutyryl chloride as a direct acylation reagent to install the pharmacophore in a single step, avoiding the need for late‑stage dichlorination.

Process Development: Lewis‑Acid‑Catalyzed Production of Gem‑Dichloro Building Blocks

The patented AlCl₃/AlBr₃‑catalyzed chlorination process delivers up to 73 % selectivity and 60–69 % yield of the target compound [2], enabling in‑house production at pilot scale. This route is preferable for organizations seeking to secure supply chain independence for this niche building block.

Insecticide Intermediate Manufacturing: 1,1‑Dichloroacetone and 2,2‑Dichloroacetoacetic Acid Derivatives

2,2‑Dichloro‑3‑oxobutyryl chloride serves as the direct precursor to 1,1‑dichloro acetone and 2,2‑dichloroacetoacetic acid esters/amides, which are established insecticide intermediates [3]. Purchasing this compound streamlines the synthesis of these downstream products compared to multi‑step routes starting from non‑dichlorinated feedstocks.

Medicinal Chemistry: Scaffold Diversification via α,α‑Dichlorinated β‑Dicarbonyl Synthons

The palladium‑catalyzed α,α‑dichlorination methodology described for β‑dicarbonyl compounds highlights the utility of 2,2‑dichloro‑3‑oxo‑N‑phenylbutanamides. Although the free acyl chloride was not directly used, the synthetic value of the dichlorinated motif in heterocycle synthesis (e.g., oxazinones, pyrazoles) supports its adoption as a versatile electrophilic building block.

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